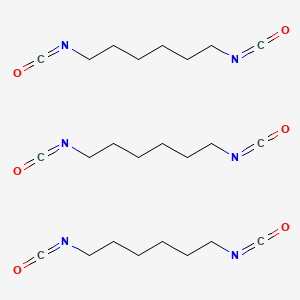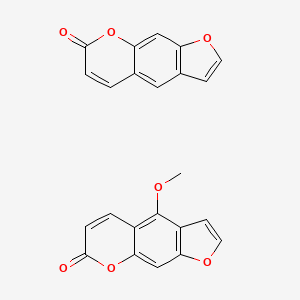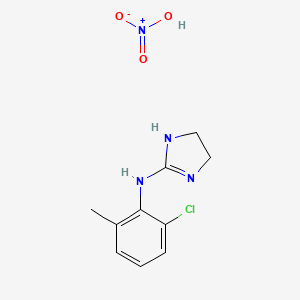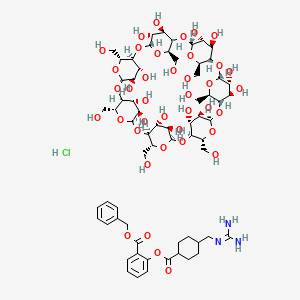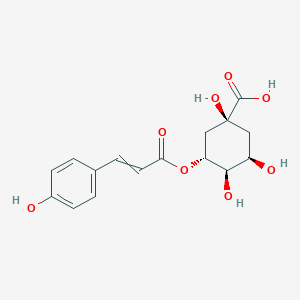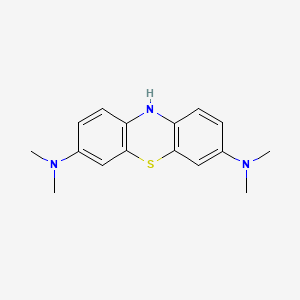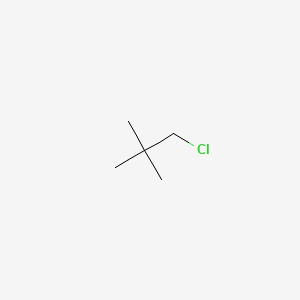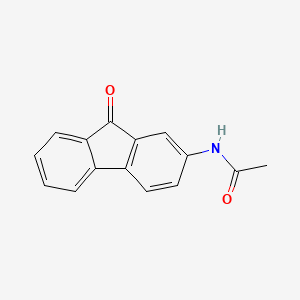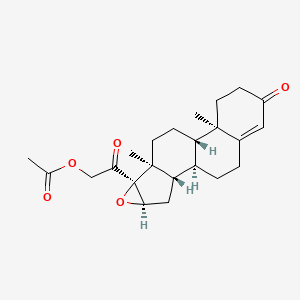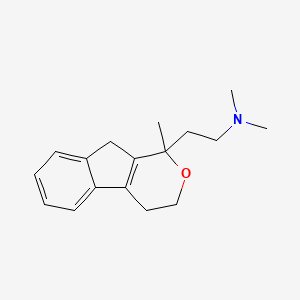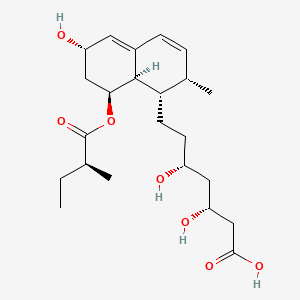
Pravastatin
Overview
Description
Pravastatin belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . Pravastatin is used together with a proper diet to lower cholesterol and triglycerides (fat) in the blood .
Synthesis Analysis
Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .Molecular Structure Analysis
Pravastatin has a molecular formula of C23H36O7 . Its molecular structure includes 8 defined stereocenters .Chemical Reactions Analysis
The kinetic behavior of decomposition of pravastatin occurs at nearly 200 °C, for both pure active substance and a generic commercial formulation that contains 40 mg pravastatin per tablet . The electrochemical reduction and adsorptive voltammetric behavior of pravastatin have been studied by means of cyclic and square-wave voltammetry at a hanging mercury-drop electrode in electrolytes of different pH .Physical And Chemical Properties Analysis
Pravastatin has a density of 1.2±0.1 g/cm3, boiling point of 634.5±55.0 °C at 760 mmHg, and vapour pressure of 0.0±4.2 mmHg at 25°C .Scientific Research Applications
Cholesterol-Lowering Agent
Pravastatin is primarily known for its role in lowering cholesterol levels in the blood. It selectively inhibits HMG-CoA reductase, the enzyme responsible for regulating cholesterol biosynthesis. By lowering low-density lipoprotein (LDL) cholesterol, it helps prevent plaque buildup inside the arteries .
Cardiovascular Disease Prevention
Due to its cholesterol-lowering effects, Pravastatin is used to decrease the risk of heart attacks or strokes. It’s particularly effective in managing hypercholesterolemia, a primary risk factor for atherosclerosis and coronary artery disease .
Biotechnological Production
Pravastatin is derived from compactin through biotransformation. Advances in the biochemistry and genetics of statin production have led to new methods for the industrial production of Pravastatin, including liquid submerged fermentation and solid-state fermentation .
Nanogel Drug Delivery
Recent studies have explored the use of Pravastatin-loaded nanogels for hyperlipidemia management. These nanogels offer a promising drug delivery technology, providing sustained release and higher drug entrapment efficacy, which could enhance the treatment of hyperlipidemia .
Mitochondrial Function Modulation
Research has indicated that Pravastatin can affect mitochondrial function. It has been observed to reduce the reduction of cytochrome c and the oxygen consumption of mitochondria, which could have implications for diseases related to mitochondrial dysfunction .
Mechanism of Action
Target of Action
Pravastatin primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is crucial in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonate . By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol in the body .
Mode of Action
Pravastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn stimulates the upregulation of LDL receptors in the liver. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL cholesterol levels .
Biochemical Pathways
The primary biochemical pathway affected by pravastatin is the mevalonate pathway . This pathway is responsible for the production of cholesterol and several other important biomolecules. By inhibiting HMG-CoA reductase, pravastatin disrupts this pathway, leading to reduced cholesterol synthesis . Additionally, the inhibition also affects the production of isoprenoids, essential molecules for the post-translational modification of several proteins involved in important intracellular signaling pathways .
Pharmacokinetics
Pravastatin exhibits unique pharmacokinetic properties among statins. It is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport . Its oral bioavailability is low due to incomplete absorption and a significant first-pass effect . Pravastatin undergoes extensive first-pass metabolism in the liver, with about half of the drug reaching the liver via the portal vein being extracted . The drug and its metabolites are eliminated through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .
Result of Action
The primary result of pravastatin’s action is a reduction in plasma LDL cholesterol levels , which is beneficial in the management of hypercholesterolemia . By inhibiting cholesterol synthesis, pravastatin also impacts various cellular processes, including inflammation and cell proliferation . For instance, pravastatin has been shown to prevent increases in the activity of metalloproteinase-2 induced by oxidative stress , and to enhance endothelium-derived nitric oxide-dependent vasodilation .
Action Environment
The efficacy and stability of pravastatin can be influenced by various environmental factors. For example, oxidative stress conditions can affect the drug’s action, as seen in the case of gestational hypertension . In this context, pravastatin was shown to prevent increases in oxidative stress-induced activation of metalloproteinase-2 . Furthermore, the drug’s action can also be influenced by the patient’s physiological state, such as liver or kidney function, which can affect the drug’s metabolism and elimination .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-PZAWKZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81131-70-6 (hydrochloride salt) | |
| Record name | Pravastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023498 | |
| Record name | Pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
>600 ºC at 760 mmHg | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
2.42e-01 g/L | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pravastatin is a specific inhibitor of the hepatic HMG-CoA reductase in humans. The inhibition of this enzyme produces a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis. The inhibitory mechanism of action produces a reduction in cholesterol synthesis which in order has been observed to increase the number of LDL receptors on cell surfaces and an enhancement in receptor-mediated metabolism of LDL and clearance. On the other hand, pravastatin-driven inhibition of LDL production inhibits hepatic synthesis of VLDL as the LDL is the precursor for these molecules., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including pravastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Pravastatin is a reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate limiting step in the biosynthetic pathway for cholesterol. In addition, pravastatin reduces very-low-density lipoprotein (VLDL) and triglyceride (TG) and increases high-density lipoprotein cholesterol (HDL-C)., The HMG-CoA reductase inhibitors (statins) have been shown to exert several vascular protective effects that are not related to changes in cholesterol profile, and these effects of statins are partly caused by the activation of angiogenesis. Endothelial cell (EC) proliferation and migration are crucial events for angiogenesis and statins are known to enhance these events. However, the molecular mechanism by which statins promote EC proliferation and migration is not fully understood. In this study, we show Akt and its downstream target mammalian target of rapamycin (mTOR) play an important role in pravastatin-induced EC proliferation and migration. We found that pravastatin significantly enhanced the proliferation and migration of rat aortic endothelial cells (rAECs). The addition of pravastatin to rAECs resulted in rapid phosphorylation of Akt and p70 S6 kinase (p70S6K). LY294002, a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), blocked both Akt and p70S6K phosphorylation, whereas rapamycin, a specific inhibitor of mTOR, suppressed only p70S6K phosphorylation induced by pravastatin. Furthermore, both LY294002 and rapamycin inhibited pravastatin-induced rAEC proliferation and migration. Taken together, our findings indicate that pravastatin activates PI3K/Akt/mTOR /p70S6K signaling in this sequential manner and this pathway contributes to pravastatin-induced rAEC proliferation and migration., Statins (HMG CoA reductase inhibitors) have beneficial effects independent of reducing cholesterol synthesis and this includes their ability to acutely activate endothelial nitric oxide synthase (eNOS). ... We characterized the pathways by which statins activate NOS, including involvement of scavenger receptor-B1 (SR-B1), which is expressed in endothelial cells and maintains cholesterol concentrations. Nitric oxide production was monitored in bovine aortic endothelial cells (BAECs) exposed to lovastatin (LOV) or pravastatin (PRA) for 10-20 min, alone or following pre-exposure to the end product of HMG-CoA reductase (mevalonate), G protein inhibitors (pertussis/cholera toxins), phospholipase C (PLC) inhibitor (U-73122), or intracellular and extracellular calcium chelators - BAPTA-AM and EGTA (respectively), or a function blocking antibody to SR-B1. Both statins increased NO production in a rapid, dose-dependent and HMG-CoA reductase-independent manner. Inhibiting Gi protein or PLC almost completely blocked statin-induced NO generation. Additionally, removing extracellular calcium inhibited statin-induced NO production. COS-7 cells co-transfected with eNOS and SR-B1 increased NO production when exposed to LOV or high-density lipoprotein (HDL), an agonist of SR-B1. These effects were not observed in COS-7 cells with eNOS alone or co-transfected with bradykinin receptor 2, indicating specificity for SR-B1. Further, pretreatment of BAEC with blocking antibody for SR-B1 blocked NO responses to statins and HDL. LOV and PRA acutely activate eNOS through pathways that include the cell surface receptor SR-B1, Gi protein, phosholipase C and entry of extracellular calcium into endothelial cells., It has been shown previously that inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, such as compactin, lovastatin, and pravastatin, block cholesterol synthesis, suppress lymphocyte functions, and beneficially affect atherogenesis. Recently, it was reported that compactin and lovastatin inhibit the respiratory burst of DMSO-differentiated HL-60 cells, an effect reversed by mevalonic acid. The mode of action of these inhibitors in this role is not understood fully. Thus, we studied the mechanism of inhibition of neutrophil superoxide (O2*-) generation by pravastatin and found that pravastatin at 0.5 mM inhibited the receptor-mediated tyrosine kinase (TK)-dependent pathway of O2*- generation and also luminol chemiluminescence but not the protein kinase C (PKC)-dependent or the TK- and PKC-independent pathways of O2*- generation in neutrophils. Pravastatin also inhibited the tumor necrosis factor-alpha- and formyl-methionyl-leucyl-phenylalanine-induced phosphorylation of a tyrosine of a 115-kDa protein. These effects were not reversed by mevalonate. From these results it is concluded that pravastatin inhibited receptor-mediated O2*-generation by decreasing tyrosine phosphorylation but not by inhibiting the formation of an intermediate in the biosynthesis of cholesterol. | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pravastatin | |
CAS RN |
81093-37-0 | |
| Record name | Pravastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81093-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pravastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXO2KT9N0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pravastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326 °C | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pravastatin exert its cholesterol-lowering effect?
A1: Pravastatin is a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, commonly referred to as a statin. [, , ] It acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. [, ] This inhibition leads to a decrease in intracellular cholesterol synthesis, particularly in the liver. [, , ] As a result, hepatocytes upregulate the expression of low-density lipoprotein (LDL) receptors on their surface, enhancing the clearance of LDL cholesterol from the bloodstream. [, , ]
Q2: Beyond its cholesterol-lowering effect, what other beneficial effects does pravastatin exhibit?
A2: Pravastatin demonstrates pleiotropic effects, extending beyond its primary lipid-lowering action. Studies highlight its role in attenuating vascular injury by improving endothelial function, reducing inflammation, inhibiting smooth muscle cell proliferation, and decreasing oxidative stress. [, , ] For example, pravastatin has been shown to improve endothelial-dependent relaxation to acetylcholine and increase endothelial nitric oxide synthase (eNOS) activity. [, ] It also exhibits anti-inflammatory properties, suppressing the production of cytokines such as IL-6, IL-1β, and TNF-α in irradiated intestinal epithelial cells. [, ]
Q3: Can pravastatin impact cholesterol metabolism in individuals with familial hypercholesterolemia who have defective LDL receptors?
A4: Yes, pravastatin can still effectively lower cholesterol levels in individuals with homozygous familial hypercholesterolemia (FH), even though they have deficient LDL receptors. [] This effect is primarily attributed to the drug's ability to induce hepatic LDL receptor activity, leading to increased LDL cholesterol clearance from circulation. []
Q4: How is pravastatin absorbed and distributed in the body?
A5: Pravastatin is administered orally and absorbed from the gastrointestinal tract. [, , ] Its absorption can be influenced by factors such as food intake and genetic variations in transporter proteins. [, ] Once absorbed, pravastatin is transported to the liver, its primary site of action, via the portal vein. [, ] The drug exhibits a relatively short half-life and is primarily excreted unchanged in the bile. [, ]
Q5: Are there any known drug interactions with pravastatin?
A7: Yes, pravastatin may interact with other medications that influence its metabolism or transport. [] For instance, concurrent use of pravastatin with ritonavir and saquinavir can significantly decrease pravastatin exposure, necessitating dose adjustments. [] In contrast, pravastatin does not appear to alter the pharmacokinetics of nelfinavir. []
Q6: What are the clinical indications for pravastatin therapy?
A8: Pravastatin is primarily indicated for the management of hypercholesterolemia to reduce the risk of cardiovascular events, including myocardial infarction and stroke. [, , , ] It is effective in both primary and secondary prevention settings, benefiting individuals with or without a history of coronary heart disease. [, , , ] Studies demonstrate its efficacy in various patient populations, including those with moderate chronic kidney disease, diabetes, and familial hypercholesterolemia. [, , ]
Q7: Has pravastatin demonstrated beneficial effects in experimental models of disease?
A10: Yes, pravastatin has demonstrated protective effects in various animal models. [, , , , , ] For example, in a rat model of gestational hypertension, pravastatin attenuated hypertension, prevented placental weight loss, reduced oxidative stress, and inhibited the activity of matrix metalloproteinase-2. [, ] In a mouse model of allergic airway inflammation, pravastatin alleviated airway infiltration and hyperresponsiveness. []
Q8: Are there any specific monitoring parameters recommended during pravastatin therapy?
A12: Monitoring parameters during pravastatin treatment may include liver function tests and creatine kinase levels to assess for potential hepatic or muscular adverse effects, respectively. [, ]
Q9: What are some ongoing research areas focusing on pravastatin?
A13: Ongoing research continues to explore the pleiotropic effects of pravastatin and its potential therapeutic applications beyond lipid management. [, ] For example, investigations are underway to elucidate its role in modulating autophagy, a cellular process implicated in various disease states, including avascular necrosis of the femoral head. [, ]
Q10: Are there efforts to develop novel formulations or delivery systems for pravastatin?
A14: Yes, research is ongoing to develop improved formulations of pravastatin, such as freeze-dried powders for injection, to enhance its solubility, stability, and delivery. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



